molecular formula C18H19FN2O B5602675 2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline

2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline

Cat. No. B5602675
M. Wt: 298.4 g/mol
InChI Key: XBMJGNQYVNHUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives typically involves 1,3-dipolar cycloaddition reactions of isoquinolinium azomethine ylides with various dipolarophiles. This process can lead to enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives with complete regioselectivity and notable endo selectivity, especially with cyclic dipolarophiles (García Ruano et al., 2011). Additionally, synthesis methods also include decarboxylative/dehydrofluorinative [3 + 2] cycloaddition aromatization of isoquinolinium N-ylides with difluoroenoxysilanes, providing a pathway to fluorinated pyrrolo[2,1-a]isoquinolines (Xi et al., 2023).

Molecular Structure Analysis

The molecular structures of pyrrolo[2,1-a]isoquinoline derivatives are characterized by X-ray diffraction analysis and spectroscopic methods, confirming the unique arrangement of atoms and functional groups in these compounds. For example, the structure and photophysical properties of specific pyrrolo[2,3-c]isoquinolines were thoroughly investigated, highlighting their diverse electronic distributions and how they affect supramolecular assembly and interactions (Castillo et al., 2019).

Chemical Reactions and Properties

Pyrrolo[2,1-a]isoquinoline derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are key to their synthesis. Their reactivity and interactions with different reagents, such as difluorocarbene and amines, lead to a wide range of substituted derivatives with diverse properties (Novikov et al., 2005).

Mechanism of Action

The mechanism of action of pyrrole-containing compounds can vary widely depending on their structure and the target they interact with. For example, some pyrrole-containing drugs work by interacting with enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards of pyrrole-containing compounds depend on their specific structure. Some pyrrole-containing compounds are used as drugs and have been thoroughly tested for safety .

Future Directions

Given the wide range of biological activities exhibited by pyrrole-containing compounds, there is significant interest in developing new drugs based on this scaffold . Future research will likely focus on the design and synthesis of new pyrrole derivatives with improved potency and selectivity for their targets .

properties

IUPAC Name

(2-butyl-2,5-dihydropyrrol-1-yl)-(8-fluoroquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-2-3-7-14-8-5-12-21(14)18(22)16-11-10-13-6-4-9-15(19)17(13)20-16/h4-6,8-11,14H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJGNQYVNHUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCN1C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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